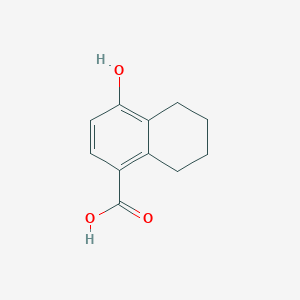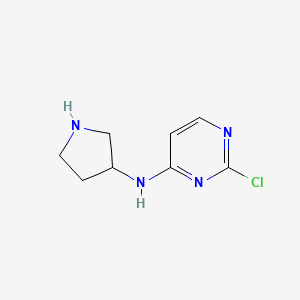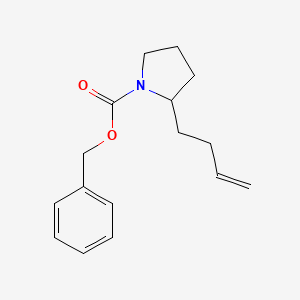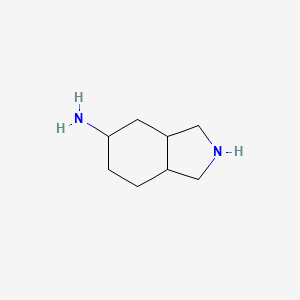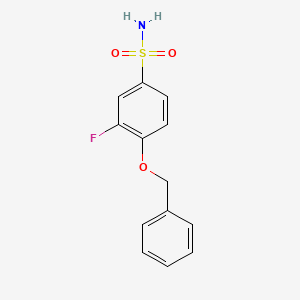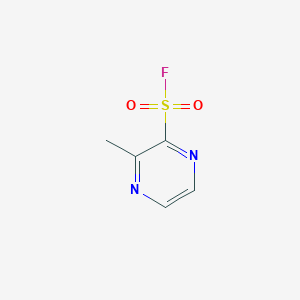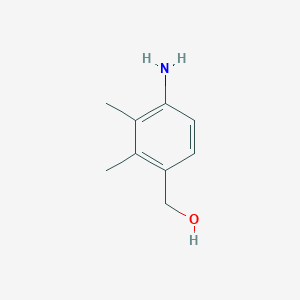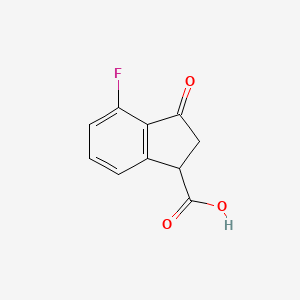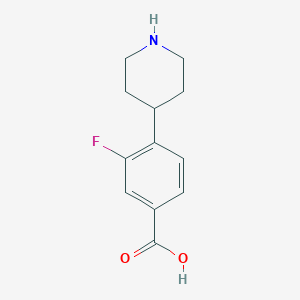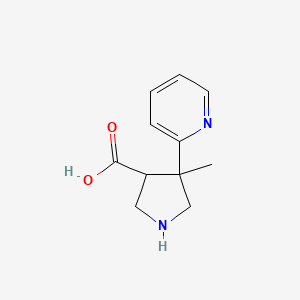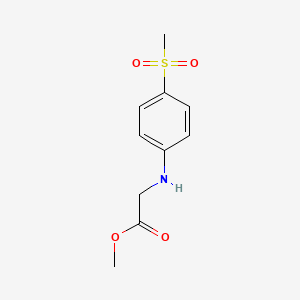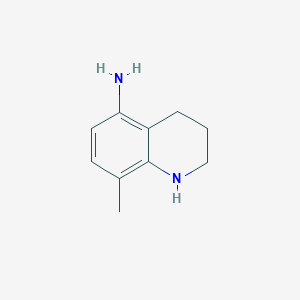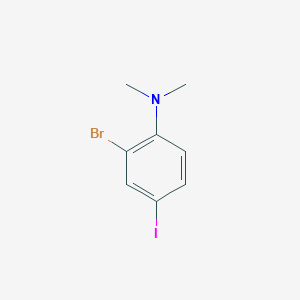
2-bromo-4-iodo-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-iodo-N,N-dimethylaniline is an organic compound with the molecular formula C8H9BrIN It is a derivative of aniline, featuring bromine and iodine substituents on the benzene ring, along with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-iodo-N,N-dimethylaniline typically involves the halogenation of N,N-dimethylaniline. One common method is the sequential bromination and iodination of N,N-dimethylaniline. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst. For example, bromination can be achieved using bromine in acetic acid, followed by iodination using iodine monochloride in chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The choice of reagents and conditions can be optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-iodo-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2-bromo-4-iodo-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-4-iodo-N,N-dimethylaniline depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations through various pathways. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N,N-dimethylaniline: Similar structure but lacks the iodine substituent.
2-iodo-N,N-dimethylaniline: Similar structure but lacks the bromine substituent.
N,N-dimethylaniline: Parent compound without halogen substituents.
Uniqueness
2-bromo-4-iodo-N,N-dimethylaniline is unique due to the presence of both bromine and iodine substituents, which confer distinct chemical reactivity and potential applications. The combination of these halogens can influence the compound’s electronic properties, making it valuable for specific synthetic and research purposes.
Properties
Molecular Formula |
C8H9BrIN |
|---|---|
Molecular Weight |
325.97 g/mol |
IUPAC Name |
2-bromo-4-iodo-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9BrIN/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,1-2H3 |
InChI Key |
WHKXVCNAOSYMGH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


